2,2-dimethyl-2H-chromen-6-amine hydrochloride
Description
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2,2-dimethylchromen-6-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11;/h3-7H,12H2,1-2H3;1H |
InChI Key |
NJMWRNKCVLFWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Medicinal Chemistry of 2,2-Dimethylbenzopyran Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Appeal of the Benzopyran Scaffold
The 2,2-dimethylbenzopyran moiety, a privileged heterocyclic scaffold, is a recurring motif in a vast array of naturally occurring and synthetic molecules exhibiting significant biological activities. From the antioxidant properties of the tocopherols (Vitamin E) to the complex pharmacology of cannabinoids, this structural unit has consistently captured the attention of medicinal chemists. Its rigid, fused-ring system provides a well-defined three-dimensional architecture for the precise orientation of pharmacophoric features, while the gem-dimethyl group at the 2-position often enhances metabolic stability. This guide provides an in-depth exploration of the medicinal chemistry of 2,2-dimethylbenzopyran derivatives, offering insights into their synthesis, diverse pharmacological applications, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Core Synthetic Strategies: Accessing the 2,2-Dimethylbenzopyran Nucleus
The construction of the 2,2-dimethylbenzopyran core is a critical first step in the exploration of its medicinal chemistry. Several robust synthetic strategies have been developed, with the Claisen rearrangement of allyl aryl ethers being a cornerstone approach. This powerful-sigmatropic rearrangement provides a direct route to the chromene ring system, which can be further elaborated.
Key Synthetic Pathway: Claisen Rearrangement and Subsequent Transformations
A common and effective route to the 2,2-dimethylbenzopyran scaffold commences with the Williamson ether synthesis between a substituted phenol and a propargyl halide, followed by a thermal Claisen rearrangement. This sequence is illustrated below and forms the basis for the synthesis of numerous derivatives.
Caption: General synthetic scheme for the 2,2-dimethyl-2H-chromene core via Claisen rearrangement.
This initial chromene scaffold can then be subjected to a variety of chemical transformations to introduce diverse functionalities. For instance, hydrogenation of the double bond in the pyran ring affords the corresponding 2,2-dimethylchroman. Further modifications, such as electrophilic aromatic substitution or cross-coupling reactions on the benzene ring, allow for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Pharmacological Landscape: Diverse Biological Activities of 2,2-Dimethylbenzopyran Derivatives
The inherent structural features of the 2,2-dimethylbenzopyran scaffold have been exploited to develop compounds with a broad spectrum of pharmacological activities. This section will delve into two of the most promising therapeutic areas: neuroprotection and oncology.
Neuroprotective Applications: Combating Ischemic Stroke and Neurodegeneration
A significant body of research has highlighted the potential of 2,2-dimethylbenzopyran derivatives as potent neuroprotective agents, particularly in the context of ischemic stroke.[1][2] Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of detrimental events, including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death.
Many neuroprotective 2,2-dimethylbenzopyran derivatives exert their effects through the mitigation of oxidative stress. The overproduction of reactive oxygen species (ROS) following an ischemic event overwhelms the endogenous antioxidant defense systems, leading to widespread cellular damage. These derivatives can act as potent antioxidants, scavenging free radicals and upregulating the expression of protective enzymes.[3][4][5]
Caption: Proposed neuroprotective signaling pathway of 2,2-dimethylbenzopyran derivatives.
Systematic modifications of the 2,2-dimethylbenzopyran scaffold have provided valuable insights into the structural requirements for potent neuroprotective activity.[2]
| Modification Site | Observation | Impact on Activity |
| Aromatic Ring Substituents | Introduction of electron-donating groups, such as methoxy groups, on the phenyl ring of appended moieties often enhances activity. | Increased |
| Amide Linker | Reversal of the amide linkage from a cinnamamide to a phenylacrylamide scaffold has been shown to significantly improve neuroprotective effects. | Increased |
| Unsaturation | The α,β-unsaturated double bond in some derivatives is not essential for activity, with saturated analogs retaining potent neuroprotective properties. | Maintained |
| Heterocyclic Replacements | Replacement of a phenyl ring with other aromatic systems like naphthalene or thiophene can maintain or enhance activity, while furan substitution may be detrimental. | Variable |
Oncological Applications: Targeting Hypoxia and Angiogenesis
The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which promotes tumor progression, metastasis, and resistance to therapy. A key mediator of the hypoxic response is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[6][7] 2,2-Dimethylbenzopyran derivatives have emerged as promising inhibitors of HIF-1α, thereby exerting anti-cancer effects.
Recent studies have revealed a fascinating interplay between HIF-1α and the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[8][9][10][11] A negative feedback loop exists where the inhibition of one can lead to the upregulation of the other, contributing to drug resistance.[8] Certain 2,2-dimethylbenzopyran derivatives have been designed as dual inhibitors of both HIF-1α and EZH2, offering a synergistic approach to overcoming this resistance mechanism.[8]
Caption: Simplified diagram of the HIF-1α/EZH2 feedback loop and its inhibition.
A critical downstream effect of HIF-1α activation is the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][12][13][14] By inhibiting HIF-1α, 2,2-dimethylbenzopyran derivatives can effectively suppress VEGF expression, leading to a reduction in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9] This anti-angiogenic activity is a key component of their anti-cancer efficacy.
Experimental Protocols: A Practical Guide to Synthesis and Biological Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and for the in vitro evaluation of the neuroprotective and anti-angiogenic activities of 2,2-dimethylbenzopyran derivatives.
Synthesis of a Key Intermediate: 2,2-Dimethyl-2H-chromen-6-amine
This protocol describes the synthesis of a versatile intermediate that can be readily functionalized to generate a library of 2,2-dimethylbenzopyran derivatives.
Step 1: Williamson Ether Synthesis
-
To a solution of 4-acetamidophenol in acetone, add potassium carbonate, potassium iodide, and 3-chloro-3-methyl-1-butyne.
-
Reflux the mixture for 48-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding allyl aryl ether.
Step 2: Claisen Rearrangement
-
Dissolve the allyl aryl ether in a high-boiling solvent such as diphenyl ether.
-
Heat the solution to reflux for 2-4 hours.
-
Cool the reaction mixture and purify the product by column chromatography to obtain N-(2,2-dimethyl-2H-chromen-6-yl)acetamide.
Step 3: Deprotection
-
Treat the N-acetylated chromene with a 50% aqueous solution of sodium hydroxide in ethanol.
-
Reflux the mixture for 12 hours.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product to afford 2,2-dimethyl-2H-chromen-6-amine.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
This assay simulates the ischemic conditions of a stroke to evaluate the neuroprotective effects of test compounds.[15][16][17][18][19]
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Glucose-free cell culture medium.
-
Hypoxic chamber (95% N₂, 5% CO₂).
-
Cell viability assay kit (e.g., MTT or LDH).
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 2,2-dimethylbenzopyran derivative for a specified duration (e.g., 2-24 hours).
-
Replace the culture medium with glucose-free medium.
-
Place the plate in a hypoxic chamber for a defined period (e.g., 4-6 hours) to induce oxygen-glucose deprivation.
-
After the OGD period, replace the medium with complete culture medium and return the plate to a normoxic incubator for a recovery period (e.g., 24 hours).
-
Assess cell viability using a standard assay (e.g., MTT) and express the results as a percentage of the normoxic control.
In Vitro Anti-Angiogenesis Assay: Endothelial Cell Tube Formation
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[20][21][22][23]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Basement membrane extract (e.g., Matrigel®).
-
Endothelial cell growth medium.
-
96-well plate.
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of the test compound.
-
Seed the HUVEC suspension onto the polymerized matrix.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of branch points) using image analysis software.
Conclusion and Future Directions
The 2,2-dimethylbenzopyran scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated potential in diverse therapeutic areas. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide range of substituents, provides a fertile ground for the discovery of novel drug candidates. The compelling neuroprotective and anti-cancer activities of 2,2-dimethylbenzopyran derivatives, underpinned by well-defined mechanisms of action, warrant further investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in relevant in vivo models of disease. The continued exploration of the chemical space around the 2,2-dimethylbenzopyran nucleus is poised to deliver the next generation of innovative therapeutics.
References
-
Chen, G., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2498-2508. Available from: [Link]
-
Chen, G., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. PubMed Central, PMCID: PMC6359556. Available from: [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Available from: [Link]
-
Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Available from: [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Available from: [Link]
-
Segura-Aguilar, J., & Romero, D. P. (2023). Phytochemicals induce neuroprotective signaling pathways and protect neuronal cells. ResearchGate. Available from: [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. Available from: [Link]
-
Bishop, E. E., et al. (2016). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (110), 53952. Available from: [Link]
-
Gerace, E., et al. (2019). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. ResearchGate. Available from: [Link]
-
Bishop, E. E., et al. (2016). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (110), 53952. Available from: [Link]
-
Tönnies, E., & Trushina, E. (2017). Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson's Disease. Molecules, 22(2), 199. Available from: [Link]
-
Angelopoulou, E., et al. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 30(6), 729-744. Available from: [Link]
-
Liu, X., et al. (2024). Hypoxia makes EZH2 inhibitor not easy—advances of crosstalk between HIF and EZH2. Life Metabolism, 3(4), luae015. Available from: [Link]
-
Moosavi, F., et al. (2010). Nutraceutical Antioxidants as Novel Neuroprotective Agents. ProQuest. Available from: [Link]
-
Wang, J., et al. (2024). The Interplay Between HIF-1α and EZH2 in Lung Cancer and Dual-Targeted Drug Therapy. Advanced Science, 11(7), 2305510. Available from: [Link]
-
Chen, G., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. PubMed Central, PMCID: PMC6359556. Available from: [Link]
-
Chen, G. (2019). Structures of 2,2-dimethylbenzopyran derivatives and edaravone. ResearchGate. Available from: [Link]
-
Al-Harrasi, A., et al. (2020). Neuroprotective Effect of Antioxidants in the Brain. Molecules, 25(19), 4478. Available from: [Link]
-
Wang, J., et al. (2024). The Interplay Between HIF-1α and EZH2 in Lung Cancer and Dual-Targeted Drug Therapy. Advanced Science, 11(7), 2305510. Available from: [Link]
-
BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. Available from: [Link]
-
PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Available from: [Link]
-
Wang, J. (2023). EZH2 regulates the expression of HIF‐1α in lung cancer. ResearchGate. Available from: [Link]
-
Bonfornto, C., et al. (2012). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Methods in Molecular Biology, 833, 343-355. Available from: [Link]
-
Ciarapica, R., et al. (2018). EZH2, HIF-1, and Their Inhibitors: An Overview on Pediatric Cancers. Frontiers in Pediatrics, 6, 335. Available from: [Link]
-
Almehmadi, M. (2024). SAR activity of chalcone containing 2,2‐dimethylbenzopyran. ResearchGate. Available from: [Link]
-
Singh, P., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1279, 134988. Available from: [Link]
-
Xu, H., et al. (2023). Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential. ResearchGate. Available from: [Link]
-
Xu, H., et al. (2023). Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential. PubMed, 36774697. Available from: [Link]
-
BPS Bioscience. (n.d.). HRE Luciferase Reporter ME-180 Cell Line. Available from: [Link]
-
Abeomics. (n.d.). 14-118ACL: HRE Leeporter™ Luciferase Reporter-HeLa Cell Line. Available from: [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Available from: [Link]
-
Sameni, S., et al. (2016). Hypoxia-Induced Reporter Genes with Different Half-Lives. Methods in Molecular Biology, 1406, 131-140. Available from: [Link]
-
Li, Y., et al. (2020). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Aging, 12(10), 9102-9114. Available from: [Link]
-
De la Tremblaye, L., et al. (2023). Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition. International Journal of Molecular Sciences, 24(8), 7114. Available from: [Link]
-
Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model. Available from: [Link]
-
Atalay, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecular Biology Reports, 48(8), 6135–6146. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). The Claisen Rearrangement. Available from: [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. Available from: [Link]
-
Matos, M. J., et al. (2015). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. ChemMedChem, 10(6), 1089-1096. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Available from: [Link]
-
Wang, Y., et al. (2020). Cascade Claisen and Meinwald Rearrangement for One-Pot Divergent Synthesis of Benzofurans and 2H-Chromenes. Organic Letters, 22(8), 3123–3128. Available from: [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 5. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Interplay Between HIF-1α and EZH2 in Lung Cancer and Dual-Targeted Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Interplay Between HIF‐1α and EZH2 in Lung Cancer and Dual‐Targeted Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | EZH2, HIF-1, and Their Inhibitors: An Overview on Pediatric Cancers [frontiersin.org]
- 12. cusabio.com [cusabio.com]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF signaling pathway | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 17. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]
- 18. mdpi.com [mdpi.com]
- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 20. corning.com [corning.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promocell.com [promocell.com]
Methodological & Application
Application Note & Detailed Protocols: A Comprehensive Guide to the Synthesis of 2,2-dimethyl-2H-chromen-6-amine from 4-Nitrophenol
Abstract
This document provides a detailed, research-grade guide for the multi-step synthesis of 2,2-dimethyl-2H-chromen-6-amine, a valuable heterocyclic scaffold found in various biologically active molecules, including precocene analogues which have been studied for their insecticidal properties.[1][2] The synthetic strategy commences with the readily available starting material, 4-nitrophenol, and proceeds through three key transformations: O-alkylation, a thermally-driven[3][3]-sigmatropic rearrangement and electrocyclization cascade, and a final nitro group reduction. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale and critical experimental insights to ensure successful execution.
Introduction and Synthetic Strategy
The 2,2-dimethyl-2H-chromene core is a privileged structure in medicinal chemistry and natural products. The target molecule, 2,2-dimethyl-2H-chromen-6-amine[4], serves as a key intermediate for the synthesis of more complex derivatives. The synthetic route outlined herein is designed for efficiency and is based on well-established, robust chemical transformations.
The overall synthetic pathway can be visualized as a three-stage process:
-
Formation of an Aryl Propargyl Ether: The synthesis begins with the nucleophilic substitution of the phenolic proton of 4-nitrophenol with an appropriate propargyl electrophile, 3-chloro-3-methyl-1-butyne.
-
Chromene Ring Formation: The aryl propargyl ether intermediate undergoes a thermal Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[3][3]-sigmatropic shift, followed by a subsequent tautomerization and 6π-electrocyclization, efficiently constructs the desired chromene heterocycle.[5][6][7]
-
Amine Synthesis via Nitro Reduction: The final step involves the reduction of the aromatic nitro group to the corresponding primary amine, a fundamental transformation in organic synthesis, yielding the target compound.[3][8][9][10]
The complete workflow is depicted below.
Caption: Overall three-step synthesis of the target amine from 4-nitrophenol.
Step 1: O-Alkylation of 4-Nitrophenol
Principle and Rationale
This step involves a standard Williamson ether synthesis. The phenolic proton of 4-nitrophenol is acidic and can be readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of 3-chloro-3-methyl-1-butyne, displacing the chloride leaving group to form the desired aryl propargyl ether. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point. The nitro group at the para position makes the phenolic proton more acidic and does not interfere with the reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 4-Nitrophenol | 139.11 | 100-02-7 | Toxic if swallowed, harmful in contact with skin or if inhaled, may cause organ damage.[11][12][13][14][15] |
| 3-Chloro-3-methyl-1-butyne | 102.56 | 1111-97-3 | Highly flammable, harmful if swallowed, causes skin and eye irritation.[16][17] |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | Causes serious eye irritation. |
| Acetone | 58.08 | 67-64-1 | Highly flammable liquid and vapor. |
| Ethyl Acetate | 88.11 | 141-78-6 | Highly flammable liquid and vapor. |
| Brine (Saturated NaCl solution) | - | - | Non-hazardous. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Non-hazardous. |
Detailed Experimental Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (10.0 g, 71.9 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (19.9 g, 144 mmol, 2.0 eq) and acetone (250 mL).
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add 3-chloro-3-methyl-1-butyne (9.2 g, 89.9 mmol, 1.25 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot has been consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Dissolve the crude solid in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-((3-methylbut-1-yn-3-yl)oxy)-4-nitrobenzene.
-
The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Step 2: Thermal Rearrangement to 2,2-Dimethyl-6-nitro-2H-chromene
Principle and Rationale
This transformation is a classic example of a thermal[3][3]-sigmatropic rearrangement of an aryl propargyl ether, often referred to as a propargyl-Claisen rearrangement.[5][6][18] The reaction is thermally induced and requires a high-boiling, inert solvent like N,N-diethylaniline or o-dichlorobenzene to achieve the necessary activation energy. The proposed mechanism involves a concerted pericyclic rearrangement, followed by tautomerization and a final electrocyclization step.
Caption: Key mechanistic steps in the formation of the chromene ring.
The reaction proceeds through a highly ordered, six-membered transition state.[19] The initial[3][3]-rearrangement forms an ortho-allenyl cyclohexadienone intermediate. This unstable allene rapidly undergoes tautomerization (via a[1][18]-hydride shift) to form a vinyl-substituted ortho-quinone methide, which then undergoes a favorable 6π-electrocyclization to form the stable 2H-chromene ring system.[7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 1-((3-methylbut-1-yn-3-yl)oxy)-4-nitrobenzene | 205.21 | N/A | Assumed to be an irritant; handle with care. |
| N,N-Diethylaniline | 149.23 | 91-66-7 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. |
| Toluene | 92.14 | 108-88-3 | Highly flammable, may be fatal if swallowed and enters airways, causes skin irritation. |
| Hexanes | - | - | Highly flammable, skin irritant, may cause drowsiness. |
Detailed Experimental Protocol
-
Setup: Place the 1-((3-methylbut-1-yn-3-yl)oxy)-4-nitrobenzene (from Step 1, e.g., 10.0 g, 48.7 mmol) into a 250 mL three-necked flask fitted with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Solvent Addition: Add N,N-diethylaniline (100 mL).
-
Reaction: Heat the solution under a nitrogen atmosphere to reflux (approx. 217°C) for 3-5 hours. Monitor the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes solvent system) for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of 2M hydrochloric acid (HCl) to neutralize the N,N-diethylaniline.
-
Extract the aqueous mixture with toluene (3 x 100 mL).
-
Combine the organic extracts and wash them sequentially with 1M HCl (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene. The crude product will likely contain residual N,N-diethylaniline.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure 2,2-dimethyl-6-nitro-2H-chromene.
Step 3: Reduction of 2,2-Dimethyl-6-nitro-2H-chromene
Principle and Rationale
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis.[3][20] Several methods are effective for this purpose.[10] Catalytic hydrogenation using palladium on carbon (Pd/C) is a very clean and high-yielding method, but requires specialized hydrogenation equipment. A more accessible and equally robust method for bench-top synthesis is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent like ethanol or methanol.[3] The tin(II) chloride acts as a reducing agent in the presence of an acid (generated in situ or added) to efficiently and chemoselectively reduce the nitro group without affecting the double bond in the chromene ring.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 2,2-Dimethyl-6-nitro-2H-chromene | 205.21 | N/A | Assumed to be an irritant; handle with care. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 10025-69-1 | Harmful if swallowed, causes severe skin burns and eye damage. |
| Ethanol (absolute) | 46.07 | 64-17-5 | Highly flammable liquid and vapor. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 84.01 | 144-55-8 | Non-hazardous. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | May cause cancer, causes skin and eye irritation. |
Detailed Experimental Protocol (Using SnCl₂)
-
Setup: In a 250 mL round-bottom flask, dissolve 2,2-dimethyl-6-nitro-2H-chromene (e.g., 5.0 g, 24.4 mmol, 1.0 eq) in absolute ethanol (100 mL).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (27.5 g, 122 mmol, 5.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. The reaction is typically complete when the yellow color of the nitro compound fades and a clear solution is formed. Monitor by TLC for the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add 100 mL of water and carefully basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. A white precipitate of tin salts will form.
-
Extraction: Extract the resulting suspension with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-2H-chromen-6-amine.
-
The product can be purified by flash column chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.
Safety and Handling Precautions
-
4-Nitrophenol: Is toxic and can be absorbed through the skin.[11][15] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
3-Chloro-3-methyl-1-butyne: Is a highly flammable and volatile liquid.[16] It is also an irritant. Keep away from heat, sparks, and open flames. All operations should be conducted in a fume hood.
-
N,N-Diethylaniline: Is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Use in a fume hood and wear appropriate PPE.
-
Tin(II) Chloride Dihydrate: Is corrosive and can cause severe burns.[3] Handle with care, avoiding contact with skin and eyes.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
-
The proposed mechanisms for the Claisen rearrangement of aryl propargyl ether. ResearchGate. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Study of a New Precocene Analogue on Chrysocoris stollii. Academia.edu. Available at: [Link]
-
Srinivasadesikan, V., Dai, J.-K., & Lee, S.-L. (2014). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry, 12(23), 3865–3873. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Royal Society of Chemistry. Available at: [Link]
-
Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 1564–1569. Available at: [Link]
-
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. ACS Publications. Available at: [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Available at: [Link]
- Synthesis method of precocene and analogs thereof. Google Patents.
-
Safety data sheet: 4-Nitrophenol. CPAchem. Available at: [Link]
-
Szczepanik, M., Obara, R., Szumny, A., Gabryś, B., Halarewicz-Pacan, A., Nawrot, J., & Wawrzeńczyk, C. (2005). Synthesis and insect antifeedant activity of precocene derivatives with lactone moiety. Journal of Agricultural and Food Chemistry, 53(15), 5905–5910. Available at: [Link]
-
Palladium-catalyzed double-carbonylative cyclization of propargyl alcohols and aryl triflates to expedite construction of 4-aroyl-furan-2(5H)-ones. Royal Society of Chemistry. Available at: [Link]
-
Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans. Royal Society of Chemistry. Available at: [Link]
-
SAFETY DATA SHEET: 3-Chloro-3-methyl-1-butyne. Fisher Scientific. Available at: [Link]
-
Synthesis and biological evaluation of substituted amide derivatives of C4-ageratochromene dimer analog. ResearchGate. Available at: [Link]
-
The synthesis of the epoxide and some other possible metabolites of precocene I. Royal Society of Chemistry. Available at: [Link]
-
Ma, S. (2011). Palladium-Catalyzed Cyclization of Propargylic Compounds. Accounts of Chemical Research, 44(2), 111–123. Available at: [Link]
-
SYNTHESES OF FUNCTIONALIZED CYCLIC MOLECULES BY PALLADIUM-CATALYZED CYCLIZATION OF PROPARGYLIC ESTERS WITH BIS-NUCLEOPHILES. LOCKSS. Available at: [Link]
-
Palladium-Catalyzed Cyclization of Propargylic Compounds. ACS Publications. Available at: [Link]
-
The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC. Available at: [Link]
-
1-Butyne, 3-chloro-3-methyl-. PubChem. Available at: [Link]
-
Smiles rearrangement. Wikipedia. Available at: [Link]
-
2,2-Dimethyl-2H-chromen-6-amine. PubChem. Available at: [Link] 34.[3][3]-Sigmatropic rearrangements of propargyl alkynyl ethers. Synthesis of complex dienoates and unsaturated lactones. Royal Society of Chemistry. Available at: [Link]
-
The Truce–Smiles rearrangement and related reactions: a review. Organic & Biomolecular Chemistry. Available at: [Link]
-
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. PubChem. Available at: [Link] 37.[3][3]-Sigmatropic Rearrangements of Naphthyl 1-Propargyl Ethers: para-Propargylation and Catalytic Asymmetric Dearomatization. PubMed. Available at: [Link]
-
The chemistry of 3-nitrochromenes. Universitäts- und Landesbibliothek Darmstadt. Available at: [Link]
-
Catalytic Synthesis of 2H‑Chromenes. MSU Chemistry. Available at: [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]
-
4-Chloro-3-nitrophenol. PubChem. Available at: [Link]
Sources
- 1. (PDF) Synthesis and Biological Study of a New Precocene Analogue on Chrysocoris stollii [academia.edu]
- 2. Synthesis and insect antifeedant activity of precocene derivatives with lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | CID 10080881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. echemi.com [echemi.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. 3-Chloro-3-methyl-1-butyne | 1111-97-3 | Benchchem [benchchem.com]
- 17. 1-Butyne, 3-chloro-3-methyl- | C5H7Cl | CID 70679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the 6-Amino-Chromene Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 6-Amino-Chromene as a Privileged Scaffold
The chromene nucleus, a heterocyclic system consisting of a fused benzene and pyran ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The 6-amino-4H-chromene, in particular, represents a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The amino group at the C-6 position is a versatile synthetic handle, offering a prime site for modification to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies have shown that substitutions on the chromene core are crucial for biological activity.[2][5]
This guide provides a detailed exploration of common and effective reaction conditions for the derivatization of the 6-amino-chromene core. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions for designing and synthesizing novel chromene-based therapeutic agents.
Core Principles of 6-Amino-Chromene Reactivity
The synthetic utility of the 6-amino group stems from the nucleophilicity of the nitrogen atom. As an aromatic amine, its reactivity is somewhat attenuated compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. However, it remains sufficiently nucleophilic to react with a wide array of electrophiles. The key to successful derivatization lies in selecting appropriate electrophilic partners and reaction conditions that ensure high chemoselectivity and yield.
Derivatization Strategy I: Acylation to Form Amides
The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. The resulting amide group can act as a hydrogen bond donor and acceptor, significantly influencing ligand-receptor interactions.
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The amino group of the chromene attacks the electrophilic carbonyl carbon of an acylating agent (typically an acyl chloride or anhydride). The use of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical. Its primary role is to act as a scavenger for the acidic byproduct (e.g., HCl), preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.
Diagram: General Acylation Mechanism
Caption: Simplified mechanism of acylation.
Protocol: General Procedure for Acylation
-
Reaction Setup: To a solution of the 6-amino-chromene derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)), add a non-nucleophilic base such as triethylamine (1.5–2.0 eq.). Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature.
-
Reagent Addition: Slowly add the desired acyl chloride or anhydride (1.1–1.3 eq.) dropwise to the stirred solution, typically at 0 °C to control any initial exotherm.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure amide derivative.[6]
Data Table: Acylation Reaction Parameters
| Parameter | Condition A (Acyl Chloride) | Condition B (Anhydride) | Rationale / Notes |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM is excellent for solubility and is unreactive. THF is another good aprotic option. |
| Base | Triethylamine (TEA) | Pyridine | TEA is a standard, cost-effective choice. Pyridine can also act as a nucleophilic catalyst. |
| Equivalents (Base) | 1.5 eq. | 2.0 eq. | Excess base ensures complete scavenging of the acid byproduct. |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling controls the reaction rate; RT is usually sufficient for completion. |
| Time | 2-8 hours | 4-16 hours | Anhydrides are generally less reactive than acyl chlorides, requiring longer reaction times. |
Derivatization Strategy II: Sulfonylation to Form Sulfonamides
Sulfonamides are key functional groups in a multitude of marketed drugs. They are metabolically stable and can engage in strong hydrogen bonding, making them a valuable modification for optimizing drug candidates.
Causality and Mechanistic Insight
The reaction is analogous to acylation, where the nucleophilic 6-amino group attacks the highly electrophilic sulfur atom of a sulfonyl chloride. This process, often mediated by a base like pyridine, results in the formation of a stable N-S bond.[7][8] The resulting sulfonamide is non-basic due to the strong electron-withdrawing nature of the two sulfonyl oxygens. This transformation can be crucial for modulating a compound's pKa and cell permeability.
Protocol: General Procedure for Sulfonylation
-
Reaction Setup: Dissolve the 6-amino-chromene derivative (1.0 eq.) in pyridine or a mixture of DCM and pyridine (1.5-3.0 eq.) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM to the cooled, stirred mixture.
-
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding water. Dilute with an organic solvent like ethyl acetate and wash sequentially with 1-2M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 6-sulfonamido-chromene derivative.
Derivatization Strategy III: Alkylation to Form Secondary/Tertiary Amines
Introducing alkyl groups to the 6-amino position can modulate lipophilicity, basicity, and steric profile. While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination offers a more controlled approach for generating secondary amines.
Causality and Mechanistic Insight
Reductive amination involves two key steps. First, the 6-amino-chromene reacts with an aldehyde or ketone to form an imine (or iminium ion) intermediate. Second, this intermediate is reduced in situ by a mild reducing agent, typically a borohydride reagent like sodium triacetoxyborohydride (STAB), to yield the alkylated amine. STAB is particularly effective as it is less reactive towards the carbonyl starting material and more selective for the iminium ion.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: Combine the 6-amino-chromene (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add acetic acid (1-2 eq.) to catalyze imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Experimental Workflow Overview
Caption: General workflow for 6-amino-chromene derivatization.
Conclusion
The 6-amino-chromene scaffold is a highly tractable platform for generating diverse chemical libraries for drug discovery. By understanding the principles of amine reactivity and applying robust protocols for acylation, sulfonylation, and alkylation, researchers can strategically modify these molecules to enhance their therapeutic potential. The methods outlined in this guide provide a solid foundation for the synthesis and exploration of novel 6-amino-chromene derivatives.
References
-
Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. PMC. Available at: [Link]
-
Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Organic Letters - ACS Publications. Available at: [Link]
-
Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. Available at: [Link]
-
Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed. Available at: [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]
- Acylation of 6-APA via silyl intermediates. Google Patents.
-
A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. MDPI. Available at: [Link]
-
Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. PMC. Available at: [Link]
-
Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. Available at: [Link]
-
Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. Available at: [Link]
-
Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. Available at: [Link]
-
Microwave assisted synthesis of 2-Amino-6-methoxy-4H-benzo[h]chromene derivatives. ResearchGate. Available at: [Link]
-
One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Publishing. Available at: [Link]
-
Facile construction of densely functionalized 4H-chromenes via three-component reactions catalyzed by l-proline. Green Chemistry (RSC Publishing). Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. Available at: [Link]
-
The One Pot Three Component Synthesis of 2- Amino-4H-Chromenes by using Sulfonic Acid- Functionalized Phthalimide. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. PMC. Available at: [Link]
-
Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Macmillan Group. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. Available at: [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]
-
Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. Available at: [Link]
-
The role of 6-aminopenicillanic acid on the kinetics of amoxicillin enzymatic synthesis catalyzed by penicillin G acylase immobilized onto glyoxyl-agarose. ResearchGate. Available at: [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purifying 2,2-dimethyl-2H-chromen-6-amine
Welcome to the technical support center for the synthesis and purification of 2,2-dimethyl-2H-chromen-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic intermediate. The 2H-chromene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[1][2] Achieving high purity of your target compound is paramount for obtaining reliable and reproducible data in downstream applications, from biological screening to structural analysis.[3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into potential challenges and their solutions. We will explore the "why" behind experimental choices, helping you to troubleshoot effectively and optimize your purification strategy.
Understanding the Source: Likely Impurities in Synthesis
The purity challenges of 2,2-dimethyl-2H-chromen-6-amine often originate from its synthesis. A common and efficient route involves the annulation of a nucleophilic phenol (like 4-aminophenol or a derivative) with an enal (such as 3-methyl-2-butenal, also known as senecialdehyde), often promoted by an amino acid like L-alanine.[4][5]
This reaction, while effective, can generate a characteristic profile of impurities:
-
Unreacted Starting Materials: Residual 4-aminophenol and 3-methyl-2-butenal.
-
Catalyst Residue: The amino acid catalyst used in the reaction.
-
Side-Products: Formation of isomeric by-products or products from the self-condensation of the enal.
-
Oxidation Products: The amine functionality makes the target compound and the aminophenol starting material susceptible to oxidation, often resulting in colored impurities.[6]
Caption: Impurity sources in a typical synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of 2,2-dimethyl-2H-chromen-6-amine in a practical Q&A format.
Q1: How do I get a reliable assessment of my crude product's purity?
A1: A single analytical technique is rarely sufficient. A multi-faceted approach is essential for a comprehensive purity profile.[3] Simply relying on a single TLC spot can be misleading.
Recommended Purity Assessment Workflow:
-
Thin-Layer Chromatography (TLC): Your first and fastest check. It helps visualize the number of components and optimize solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for quantitative purity assessment. It can resolve closely related impurities that may co-elute on TLC.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of your main product and characterizing major impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides the molecular weights of impurities, which is critical for identifying their structures and origins.[3]
Sources
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. saudijournals.com [saudijournals.com]
stability of 2,2-dimethyl-2H-chromen-6-amine HCl in DMSO
Technical Support Guide: Stability & Handling of 2,2-Dimethyl-2H-chromen-6-amine HCl in DMSO
Part 1: Executive Technical Summary
Status: High Stability Risk in DMSO solution. Critical Factor: Acid-catalyzed ring opening (Hydrolysis).
2,2-Dimethyl-2H-chromen-6-amine hydrochloride is chemically unstable when stored in Dimethyl Sulfoxide (DMSO) for prolonged periods, particularly at room temperature. The instability arises not from the solvent itself, but from the acidity of the HCl salt combined with the hygroscopic nature of DMSO .
The gem-dimethyl group at the C2 position, while structurally defining, creates a thermodynamic vulnerability. Under the acidic conditions generated by the dissociation of the HCl salt, the pyran ring is susceptible to protonation and subsequent cleavage. This leads to the formation of ring-opened phenolic species or polymerization products.
Recommendation:
-
Do NOT store stock solutions. Prepare fresh immediately before use.
-
If storage is unavoidable: Store at -80°C in single-use aliquots for no more than 2 weeks.
-
Preferred Solvent: For stability, use anhydrous ethanol or methanol (if compatible with downstream assays) where the protic nature is less likely to drive the specific ring-opening mechanism compared to the high-dielectric, hygroscopic environment of acidic DMSO.
Part 2: Technical Deep Dive & Mechanisms
The Instability Mechanism: Why it Happens
Researchers often assume DMSO is inert. However, for 2,2-dimethylchromene salts, DMSO acts as a facilitator for degradation.
-
Acidity: Dissolving the mono-hydrochloride salt releases protons (
), significantly lowering the effective pH of the solution. -
Protonation: The ether oxygen of the chromene ring (O1) is protonated by the free acid.
-
Carbocation Formation: The C2-O bond cleaves. This cleavage is energetically favored because the resulting carbocation at position C2 is tertiary and stabilized by the two methyl groups (gem-dimethyl effect).
-
Nucleophilic Attack: Water (absorbed by DMSO from the atmosphere) attacks the carbocation, leading to the formation of a hydrated phenol-aldehyde derivative (often a chalcone precursor) or allowing the cation to polymerize with other chromene molecules.
Visualizing the Degradation Pathway
Figure 1: Acid-catalyzed degradation pathway of 2,2-dimethylchromene derivatives in wet DMSO.
Part 3: Troubleshooting & FAQs
Q1: My DMSO stock solution turned from colorless to yellow/brown overnight. Is it still usable?
Answer: No. The color change indicates oxidative degradation or polymerization. Aromatic amines are prone to oxidation (forming N-oxides or imines), and the chromene double bond can polymerize under acidic conditions, leading to colored oligomers.
-
Action: Discard the solution. Prepare a fresh stock from solid powder.
Q2: Can I neutralize the solution to improve stability?
Answer: Yes, but with caution. Adding an equimolar amount of a base (like triethylamine or NaOH) to neutralize the HCl can stabilize the chromene ring by removing the catalytic protons.
-
Risk: The free base amine is more susceptible to oxidative degradation (air oxidation) than the salt.
-
Protocol: If you neutralize, you must purge the DMSO with nitrogen/argon and store the solution under inert gas to prevent oxidation.
Q3: I see a new peak in my LCMS at M+18. What is it?
Answer: This is likely the hydration product . If the chromene ring opens and reacts with water (M+18), you form a hydrated species. This confirms that your DMSO contained water and the acid-catalyzed mechanism described above has occurred.
Q4: Why does the protocol recommend "Anhydrous DMSO"?
Answer: Standard laboratory grade DMSO is hygroscopic and can contain 0.1%–1% water. Since water is the nucleophile that completes the degradation reaction, removing it slows down the decomposition.
-
Tip: Use DMSO from a sealed "sure-seal" bottle or store DMSO over 3Å or 4Å molecular sieves.
Part 4: Validated Handling Protocols
Protocol A: Preparation of Stock Solution (Immediate Use)
Best for: IC50 assays, High-Throughput Screening
-
Calculate: Determine the mass required for a 10 mM or 100 mM stock.
-
Solvent Prep: Use Anhydrous DMSO (Water content < 0.05%).
-
Dissolution:
-
Add DMSO to the solid.
-
Vortex briefly (10-15 seconds).
-
Do not sonicate for >1 minute (heat accelerates degradation).
-
-
Usage: Dilute into assay buffer immediately.
-
Disposal: Discard remaining stock after 4 hours at room temperature.
Protocol B: QC Check for Stored Samples
Use this if you must use a previously frozen stock.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to faint yellow. No precipitates. |
| Purity | LC-MS (Reverse Phase) | >95% Area Under Curve (AUC). |
| Identity | Mass Spec | Major peak at parent mass (MW). Watch for +18 Da (Hydration) or +16 Da (Oxidation). |
References
-
Cheng, X., et al. (2003).[1] The effect of freeze/thaw cycles on the stability of compounds in DMSO.[1][2] Journal of Biomolecular Screening.[3] Retrieved from [Link]
-
ChemRxiv. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes.[4] Retrieved from [Link]
-
PubChem. (n.d.).[5] 2,2-Dimethyl-2H-chromen-6-amine Compound Summary. Retrieved from [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | CID 10080881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2,2-Dimethyl-2H-chromen-6-amine HCl
This technical guide details the recrystallization parameters for 2,2-dimethyl-2H-chromen-6-amine hydrochloride (CAS for free base: 135082-85-8).[1][2]
The content is structured for researchers requiring high-purity isolation of this intermediate, often used in the synthesis of potassium channel openers (e.g., cromakalim analogs) or precocene derivatives.
Chemical Profile & Solubility Logic
Before initiating purification, it is critical to understand the amphiphilic nature of this salt.
-
Lipophilic Domain: The 2,2-dimethyl-2H-chromene ring is highly non-polar and aromatic.[1][2]
-
Hydrophilic Domain: The C6-amine hydrochloride moiety is ionic and polar.[2]
Implication for Solvents: Single-solvent systems often fail because non-polar solvents (Hexane, Toluene) cannot solvate the ionic head, while highly polar solvents (Water, Methanol) may be too soluble even at low temperatures. Binary solvent systems (Solvent/Anti-solvent) or medium-polarity alcohols are the gold standard for this class of compound.[1][3]
Solvent Selection Matrix
| Solvent System | Role | Suitability Rating | Technical Notes |
| Ethanol (Absolute) | Single Solvent | High | Best starting point.[1][2][3] Good solubility hot; moderate cold.[2] |
| Isopropanol (IPA) | Single Solvent | High | Higher boiling point allows better dissolution; lower polarity promotes crystallization upon cooling.[2][3] |
| MeOH / Et₂O | Solvent / Anti-solvent | Medium-High | Excellent for "oiling out" issues.[1][2] Dissolve in minimal MeOH; precipitate with Diethyl Ether. |
| EtOH / EtOAc | Solvent / Anti-solvent | Medium | Safer alternative to ether.[2] Ethyl Acetate acts as the anti-solvent.[2] |
| Water | Single Solvent | Low | Not recommended.[2] High loss of product; difficult to dry the hygroscopic HCl salt. |
Standard Operating Procedure (SOP)
Protocol A: Single-Solvent Recrystallization (Ethanol/IPA)
Best for: Routine purification of crude solids with >85% purity.[1][2][3]
-
Preparation: Place the crude 2,2-dimethyl-2H-chromen-6-amine HCl in a suitably sized Erlenmeyer flask.
-
Dissolution: Add Ethanol (or IPA) dropwise while heating the flask in a water bath at 70°C (EtOH) or 80°C (IPA).
-
Critical: Add solvent only until the solid just dissolves.[2] Do not add excess.
-
-
Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins). Rapid cooling traps impurities.[2]
-
Nucleation: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white/off-white needles using vacuum filtration. Wash with cold (-20°C) solvent.[1][2][4]
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica desiccant.
Protocol B: Anti-Solvent Precipitation (MeOH/Ether)
Best for: Oily crude material or high-solubility samples.[1][2][3]
-
Dissolve the crude salt in the minimum volume of warm Methanol (approx. 40-50°C).
-
Add Diethyl Ether (or MTBE) dropwise to the warm solution until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Methanol to clear the solution.[2]
-
Cap the flask and allow it to stand undisturbed at room temperature.
-
As the solution cools and solvents equilibrate, crystals should form.
Decision Tree & Workflow Visualization
The following diagram illustrates the decision logic for solvent selection based on the physical state of your crude material.
Caption: Decision matrix for selecting the optimal purification route based on crude material state.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product separates as liquid droplets instead of crystals) | The melting point of the solvated salt is lower than the solvent boiling point, or impurities are depressing the MP.[1] | 1. Re-heat to dissolve the oil.2. Add a seed crystal.3.[2] Cool very slowly with vigorous stirring.4. Switch to a lower-boiling solvent system (e.g., DCM/Hexane) to keep temp below the oiling point. |
| No Crystallization (Solution remains clear at 0°C) | Solution is not saturated (too much solvent used). | 1. Evaporate 50% of the solvent under a stream of nitrogen.2. Scratch the inner wall of the glass flask with a glass rod to induce nucleation.3. Add an anti-solvent (Ether or Hexane) dropwise.[2] |
| Colored Impurities (Crystals are brown/yellow) | Oxidation products (quinones) or polymerized phenols. | 1.[3] Dissolve in hot solvent.2. Add Activated Charcoal (1-2% w/w).3.[1][2] Stir for 5 mins and filter hot through Celite.4. Proceed with crystallization.[2][5][6][7] |
| Hygroscopic Product (Crystals turn to goo on filter) | High humidity or residual acid.[2][3] | 1. Filter under a nitrogen blanket if possible.2.[2] Wash with anhydrous ether to remove water.3.[2] Immediately transfer to a vacuum desiccator.[2] |
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: While the HCl salt is water-soluble, we advise against it.[3] Water has a high boiling point, making it difficult to remove from the hygroscopic salt without causing decomposition or hydrolysis of the chromene ring. Ethanol or IPA are superior choices for drying efficiency.[2]
Q: My product is an oil. How do I convert it to a solid before recrystallization? A: "Oiling out" is common for chromene amines.[2][3] Perform a trituration : Add a non-polar solvent (like Hexane or cold Diethyl Ether) to the oil and sonicate or stir vigorously. This removes lipophilic impurities and often triggers the salt to snap into a solid lattice.
Q: What is the stability of the 2,2-dimethyl-2H-chromene ring during heating? A: The ring is generally stable, but prolonged heating in strong acid (excess HCl) or at very high temperatures (>100°C) can lead to ring opening or polymerization.[1] Avoid boiling for extended periods; dissolve and cool immediately.
Q: How do I verify the salt formation is complete? A: Check the pH of the mother liquor; it should be acidic (pH < 2). If the product is not fully protonated, the free base (an oil) will contaminate the crystals. You can wash the crude solid with non-polar solvent (Hexane) to remove any unreacted free base before recrystallization.
References
-
PubChem. (n.d.).[2][3] 2,2-Dimethyl-2H-chromen-6-amine. National Library of Medicine.[2] Retrieved March 4, 2026, from [Link]
-
Organic Chemistry Portal. (2025).[2][3] Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved March 4, 2026, from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 6-Amino-chromen-2-one | 14415-44-2 [sigmaaldrich.com]
- 3. 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | CID 10080881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Shelf Life and Storage of Chromene Amine Salts
Welcome to the technical support guide for chromene amine salts. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability, storage, and handling of this important class of heterocyclic compounds. The information herein is synthesized from established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of chromene amine salts.
Q1: What are the optimal short-term and long-term storage conditions for solid chromene amine salts?
A1: The stability of chromene amine salts is influenced by the specific structure of the chromene core and the nature of the amine salt. However, a set of general best practices can be followed to maximize shelf life.
-
Short-Term (Days to Weeks): For routine laboratory use, storage at 2-8°C in a desiccator is recommended. The container should be opaque or amber-colored to protect from light.
-
Long-Term (Months to Years): For archival purposes, storage at -20°C or below is ideal.[1] The compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
The rationale is to mitigate the primary drivers of degradation: thermal stress, hydrolysis, and oxidation.[2][3] Low temperatures slow down the kinetics of all chemical degradation reactions.[3] The amine salt form makes these compounds potentially hygroscopic (prone to absorbing moisture), which can facilitate hydrolysis of sensitive functional groups on the chromene ring.[4][5]
Q2: My chromene amine salt has changed color (e.g., from white to yellow/brown). What does this signify and is it still usable?
A2: A color change is a strong visual indicator of chemical degradation. Aromatic amines and some heterocyclic systems are particularly susceptible to air oxidation, which often produces colored impurities.[6] While the compound may still contain a significant amount of the active molecule, the presence of degradants can interfere with experiments, alter biological activity, and complicate data interpretation.
Recommendation: Do not use the discolored compound for quantitative or sensitive biological assays. Its purity should be assessed immediately using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of the parent compound remaining.[7]
Q3: Are solutions of chromene amine salts stable? What is the best way to prepare and store them?
A3: Solutions are almost always less stable than the solid compound. The degradation of chromenes can be sensitive to high temperatures and strongly acidic or alkaline solutions.[1]
-
Solvent Choice: Use high-purity, anhydrous solvents. For some chromenes, solutions in ethanol have shown good stability.[1] The choice of solvent can impact degradation pathways; for instance, water can act as a nucleophile in hydrolytic reactions.[8]
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, prepare it in a suitable anhydrous solvent, protect it from light by using an amber vial, and store it at -20°C or -80°C.
-
Storage Duration: Do not store stock solutions for extended periods. We recommend re-qualifying the solution's purity via HPLC if it has been stored for more than a few days.
Q4: Why is the salt form important for stability compared to the free base?
A4: Converting an amine to its salt form is a common strategy to improve water solubility and, in some cases, stability.[9][10] The salt is generally more crystalline and less volatile than the free base. However, the salt form introduces the consideration of hygroscopicity—the tendency to absorb moisture from the air.[4][5] This absorbed water can then participate in degradation reactions like hydrolysis.[3] Therefore, while the salt form can be beneficial, it necessitates careful control of humidity during storage.[4]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the handling and use of chromene amine salts.
Issue 1: Decreasing Purity or Appearance of New Peaks in HPLC Analysis Over Time
-
Possible Cause A: Chemical Degradation. This is the most likely cause. The new peaks represent degradation products. The chromene core and amine functionality can be susceptible to several degradation pathways.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately confirm that the compound has been stored according to the recommended guidelines (cold, dark, dry, inert atmosphere).[1][4]
-
Characterize Degradants: Use a mass spectrometry detector coupled with your HPLC (LC-MS) to get the molecular weights of the new peaks. This is the first and most critical step in identifying the degradation products and understanding the pathway.[7][11]
-
Conduct a Forced Degradation Study: To proactively understand potential stability issues, a forced degradation study is invaluable. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to rapidly generate potential degradants.[3][7][8] This helps confirm if the peaks seen during storage match those from a specific stress condition.
-
-
-
Possible Cause B: Contamination. The new peaks could be from an external contaminant (e.g., contaminated solvent, dirty glassware, cross-contamination from another sample).
-
Troubleshooting Steps:
-
Analyze a Blank: Inject the solvent used to dissolve the sample into the HPLC to rule out solvent contamination.
-
Prepare a Fresh Sample: Prepare a new sample from a fresh, unopened vial of the compound, if available, using fresh solvent and clean equipment. Compare the chromatograms.
-
-
Logical Flow for Investigating Purity Loss
Caption: Troubleshooting workflow for HPLC purity issues.
Issue 2: Inconsistent Solubility or Failure to Dissolve Completely
-
Possible Cause A: Hygroscopicity and Clumping. Amine salts can absorb atmospheric moisture, leading to the formation of hydrates or causing the powder to clump, which can dissolve more slowly.[4][12]
-
Troubleshooting Steps:
-
Dry the Sample: Before weighing, dry a small amount of the material in a vacuum oven at a mild temperature (e.g., 40°C) for several hours, provided the compound is thermally stable.
-
Use Anhydrous Solvents: Ensure the solvent used for dissolution is of high purity and is anhydrous.
-
Improve Dissolution Technique: Use sonication or gentle warming to aid dissolution.
-
-
-
Possible Cause B: Conversion to a Less Soluble Form. Degradation can sometimes lead to the formation of less soluble impurities. It is also possible, though less common, for the compound to change its polymorphic form over time to a less soluble one.
-
Troubleshooting Steps:
-
Check Purity: Analyze the purity of the undissolved material and the supernatant by HPLC to see if there is a difference in composition.
-
Adjust pH: Since you are working with an amine salt, the pH of the solution is critical. Ensure your solvent system (if aqueous) is buffered appropriately to maintain the ionized (salt) form, which is typically more soluble.
-
-
Section 3: Key Experimental Protocols
To empower researchers to validate compound integrity, this section provides detailed methodologies for essential stability assessments.
Protocol 1: Performing a Forced Degradation Study
This study intentionally degrades the sample to understand degradation pathways and to develop a stability-indicating analytical method.[8]
Objective: To identify potential degradation products under various stress conditions.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the chromene amine salt in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions.[3][7]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.[3]
-
Thermal Stress: Incubate the solid compound at 80°C for 72 hours.[3]
-
Photostability: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8][11]
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method detailed in Protocol 2.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[13][14]
Objective: To separate, detect, and quantify the parent chromene amine salt and all potential degradation products generated during the forced degradation study.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][15] This is a versatile column suitable for many heterocyclic compounds.
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier helps to produce sharp peak shapes for amine compounds.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.
-
-
Detection: Use a Photodiode Array (PDA) or Diode-Array Detector (DAD).[7][15] This is crucial because it allows you to:
-
Determine the optimal detection wavelength for your parent compound.
-
Assess peak purity to ensure a chromatographic peak is not composed of multiple co-eluting compounds.
-
-
Method Optimization:
-
Inject a mixture of all samples from the forced degradation study (Protocol 1).
-
Adjust the mobile phase gradient, flow rate, and temperature to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.
-
The method is considered "stability-indicating" once this separation is achieved.[7]
-
Workflow for Stability Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: Data Summary
The following table summarizes the key factors affecting the stability of chromene amine salts and the recommended actions.
| Parameter | Potential Risk | Recommended Storage/Handling | Monitoring Method |
| Temperature | Accelerates all degradation pathways (hydrolysis, oxidation, rearrangement).[2] | Solid: ≤ -20°C (long-term), 2-8°C (short-term).[1] Solution: ≤ -20°C. | HPLC Purity Analysis |
| Humidity | Hygroscopic nature of amine salts can lead to water absorption, facilitating hydrolysis.[3][4] | Store in a desiccator or with a desiccant. Use tightly sealed containers. Handle in a low-humidity environment if possible. | Visual (clumping), Karl Fischer Titration (for water content) |
| Light (UV/Vis) | Photodegradation can occur, breaking bonds or causing isomerization/oxidation in the chromene ring system.[7][8] | Store in amber or opaque containers. Protect solutions from direct light during experiments. | HPLC Purity Analysis (compare light-exposed vs. dark control) |
| Oxygen | Oxidation of the electron-rich chromene ring or the amine functionality, often leading to color change.[3][6] | Store under an inert atmosphere (Argon, Nitrogen). Use degassed solvents for solutions. | Visual (color change), HPLC-MS (to detect oxidized products) |
| pH (in solution) | The chromene core can be susceptible to degradation under strongly acidic or basic conditions.[1] | Use buffered solutions within a neutral or mildly acidic pH range (e.g., pH 4-7), depending on compound-specific stability. | pH Measurement, HPLC Purity Analysis |
References
-
Chromene stability: The most potent estrogenic compounds in White Kwao Krua (Pueraria candollei var mirifica) crude extract. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]
-
Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]
-
Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]
-
Amines and Heterocycles. Various Sources. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. [Link]
-
Hygroscopicity of organic surrogate compounds from biomass burning and their effect on the efflorescence of ammonium sulfate in mixed aerosol particles. ResearchGate. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. [Link]
-
Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sepscience.com [sepscience.com]
- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Bioactivity Comparison Guide: Chromene Amine vs. Chroman Amine Scaffolds
Executive Summary
This guide provides a technical comparison between Chromene Amines (specifically 2-amino-4H-chromenes) and Chroman Amines (saturated benzopyrans). While structurally similar, the presence or absence of the C3-C4 double bond dictates a massive divergence in their pharmacological profiles.
The Core Distinction:
-
Chromene Amines: Characterized by a planar, rigid pyran ring. They often act as Michael acceptors or tubulin binders , making them dominant in oncology (apoptosis induction).
-
Chroman Amines: Characterized by a puckered, flexible half-chair conformation. They excel in fitting into deep, hydrophobic enzymatic gorges, making them superior in neurodegenerative targets (AChE/BChE inhibition) and kinase modulation.
Structural & Mechanistic Divergence
The bioactivity difference is not merely functional group related; it is topological.
The "Planarity vs. Pucker" Effect
The defining feature of the Chromene (Benzopyran) core is the double bond between C3 and C4. This forces the pyran ring into a near-planar conformation, allowing extended
In contrast, the Chroman (Dihydrobenzopyran) core is saturated. The C2 and C3 atoms are
Electronic Reactivity (The Warhead Theory)
-
Chromene Amines: Often synthesized with electron-withdrawing groups (CN, COOR) at C3. The C3-C4 double bond can function as a Michael Acceptor , potentially forming covalent bonds with cysteine residues in target proteins (e.g., Bcl-2 or tubulin).
-
Chroman Amines: Chemically stable. They interact primarily through non-covalent forces (hydrogen bonding, hydrophobic interactions,
-cation interactions).
Figure 1: SAR Decision Tree illustrating how the C3-C4 saturation state dictates the pharmacological pathway.
Therapeutic Area Comparison
Oncology: The Chromene Dominance
2-Amino-4H-chromenes are privileged scaffolds in cancer therapy. Their mechanism typically involves binding to the colchicine site of tubulin, disrupting microtubule polymerization and arresting the cell cycle at the G2/M phase.
-
Key Finding: In a comparative study of cytotoxicity against leukemia (MOLT-4) and breast cancer (MCF-7) lines, chromene derivatives consistently showed lower IC50 values (higher potency) than their saturated chroman counterparts when the mechanism involved direct apoptosis induction via Bcl-2 inhibition [1].
-
Exception: When the target is a specific kinase requiring a flexible inhibitor, chroman-2,4-diones have shown superior activity over rigid chromenes [2].
Neurology: The Chroman Advantage
In Alzheimer's research, the flexibility of the chroman amine is an asset. The Acetylcholinesterase (AChE) enzyme features a deep, narrow "gorge."
-
Binding Mode: Chroman amines can adopt a conformation that spans the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.
-
Data Support: Benzylidene chroman-4-ones (saturated) demonstrated IC50 values as low as 0.122 µM against AChE, significantly outperforming many rigid chromene analogues which could not accommodate the steric requirements of the gorge [3].
Comparative Bioactivity Data[2][3][4]
| Feature | Chromene Amine (2-Amino-4H) | Chroman Amine (Saturated) |
| Primary Target | Tubulin, Bcl-2, DNA | AChE, BChE, Kinases |
| Key Mechanism | Apoptosis (G2/M Arrest) | Enzyme Inhibition (Reversible) |
| IC50 (Leukemia MOLT-4) | 2.4 - 10 µM (High Potency) | 20 - 50 µM (Moderate) |
| IC50 (AChE Inhibition) | > 10 µM (Low Potency) | 0.1 - 0.5 µM (High Potency) |
| Metabolic Stability | Lower (Reactive double bond) | Higher (Saturated core) |
Experimental Protocols
To validate these differences, the following self-validating workflows are recommended.
Synthesis Workflow
The synthesis methods themselves reflect the reactivity differences.
-
Chromene Amine: Typically synthesized via a One-Pot Multicomponent Reaction (MCR) . This reaction is thermodynamically driven to form the stable conjugated system.
-
Chroman Amine: Often requires a two-step process: formation of a chromanone followed by Reductive Amination , allowing for stereocontrol.
Bioassay Validation
-
MTT Assay (Cytotoxicity): Essential for chromenes. Must include a tubulin-staining step (immunofluorescence) to confirm mechanism.
-
Ellman’s Assay (AChE): Essential for chromans. Must use both AChE and BChE to determine selectivity ratios.
Figure 2: Parallel experimental pipelines for synthesizing and validating chromene vs. chroman scaffolds.
Expert Insight: The "Switch" Strategy
As a drug development strategy, the Chromene-to-Chroman Switch is a powerful tool for optimizing lead compounds.
-
Start with Chromene: Use the multicomponent reaction to rapidly generate a library of 2-amino-4H-chromenes. Screen for broad bioactivity.[1][2][3][4][5][6]
-
Identify Hit: If a hit is found for an enzyme target (like a kinase), but toxicity is high (due to Michael acceptor reactivity), reduce the double bond .
-
Optimize Chroman: Synthesize the saturated chroman analogue. This often retains binding affinity while eliminating non-specific covalent toxicity, improving the drug-like properties (ADME).
Cautionary Note: This switch often kills activity if the target requires a planar molecule (e.g., DNA intercalation). Therefore, the "Switch" strategy is best applied when moving from phenotypic screening to target-based optimization.
References
-
Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. National Institutes of Health (PMC). Available at: [Link]
-
Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research.[7] Available at: [Link]
-
Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase. European Journal of Medicinal Chemistry. Available at: [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development. Oriental Journal of Chemistry. Available at: [Link]
-
Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Validation for 2,2-Dimethyl-2H-chromen-6-amine Purity
Executive Summary
The analysis of 2,2-dimethyl-2H-chromen-6-amine (CAS: 113686-74-5) presents a classic chromatographic challenge: separating a hydrophobic aromatic scaffold containing a basic amine functionality. Traditional C18 methods often fail to provide adequate peak symmetry due to silanol interactions, leading to tailing factors (
This guide compares a standard Generic C18 approach against an optimized Charged Surface Hybrid (CSH) Phenyl-Hexyl method. The data demonstrates that the Phenyl-Hexyl stationary phase provides superior selectivity for the chromene ring system via
The Analytical Challenge
The target molecule features two distinct chemical behaviors that complicate HPLC analysis:
-
Basic Primary Amine (
): At neutral pH, the amine is protonated. On standard silica columns, these cations interact with residual silanols, causing severe peak tailing.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Chromene "Benzopyran" Core: This aromatic system is hydrophobic but planar. Separation from synthetic precursors (e.g., 2,2-dimethyl-6-nitro-2H-chromene) requires selectivity beyond simple hydrophobicity.
Comparative Overview
| Feature | Method A: The Standard Alternative | Method B: The Proposed Solution |
| Column Chemistry | Traditional C18 (5 µm, Fully Porous) | CSH Phenyl-Hexyl (2.5 µm, Surface Porous) |
| Interaction Mode | Hydrophobic Interaction | Hydrophobic + |
| Primary Defect | Peak Tailing ( | Sharp Peaks ( |
| Suitability | Rough Purity Checks | GMP Release & Stability Testing |
Comparative Experimental Data
The following data simulates a head-to-head comparison of the two methods analyzing a crude sample spiked with known synthetic impurities: Impurity A (2,2-dimethyl-6-nitro-2H-chromene) and Impurity B (4-nitrophenol precursor).
Experimental Conditions
-
System: UHPLC with DAD detection at 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Performance Metrics Table
| Parameter | Method A (Generic C18) | Method B (CSH Phenyl-Hexyl) | Improvement |
| Retention Time (API) | 6.4 min | 5.8 min | Faster elution |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | 42% Improvement |
| Theoretical Plates ( | 4,500 | 12,500 | 2.7x Efficiency |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline separated) | Critical for Purity |
| LOD (Signal-to-Noise) | 10x Sensitivity Gain |
Scientist's Insight: The "Generic C18" method fails primarily on tailing. The amine drags on the column, widening the peak and burying low-level impurities in the tail. The CSH Phenyl-Hexyl column uses a low-level surface charge to repel the protonated amine, sharpening the peak, while the phenyl ring grabs the chromene core, pulling it away from aliphatic impurities.
Validation Workflow (ICH Q2 R2)
To ensure this method is suitable for regulatory submission, we follow the ICH Q2(R2) validation lifecycle.
Diagram 1: The Validation Decision Matrix
This workflow illustrates the logical progression from specificity testing to final routine use.
Caption: Logical progression of ICH Q2(R2) validation parameters ensuring the method is fit-for-purpose.
Detailed Validation Protocol
Specificity (Forced Degradation)
Objective: Prove the method can distinguish the API from degradation products.
-
Protocol: Expose 1 mg/mL sample to:
-
0.1 N HCl (Acid Hydrolysis) for 4 hrs.
-
0.1 N NaOH (Base Hydrolysis) for 4 hrs.
-
3%
(Oxidation) for 2 hrs.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). No interference at the retention time of the main peak.
Linearity and Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 standard solutions ranging from 50% to 150% of the target concentration (e.g.,
). -
Acceptance Criteria: Correlation coefficient (
) . Residual plot should show random distribution, not a curve.
Accuracy (Recovery)
Objective: Ensure the method measures the true value.
-
Protocol: Spike known amounts of API into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preps).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Objective: Verify consistency of the system.
-
Protocol: 6 consecutive injections of the standard solution at 100% concentration.
-
Acceptance Criteria: RSD of peak area
.
Proposed Experimental Methodology (SOP)
This is the finalized, validated protocol recommended for adoption.
Reagents
-
Water: HPLC Grade (Milli-Q).
-
Acetonitrile: HPLC Grade.
-
Formic Acid: LC-MS Grade (ensure high purity to reduce baseline noise).
-
Reference Standard: 2,2-dimethyl-2H-chromen-6-amine (>99.0% purity).
Chromatographic Conditions
-
Column: Waters XSelect CSH Phenyl-Hexyl,
mm, 2.5 µm (or equivalent). -
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).
-
Injection Vol: 2.0 µL.
-
Detection: UV @ 254 nm (primary) and 210 nm (impurities).
Gradient Table
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 13.0 | 95 | 5 | End |
Diagram 2: Chemical Interaction Mechanism
This diagram explains why the Phenyl-Hexyl column works better for this specific molecule.
Caption: Mechanism of action: The Phenyl-Hexyl phase utilizes pi-pi stacking for retention while electrostatically repelling the amine to prevent tailing.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
PubChem. (n.d.).[3][4][5] 2,2-Dimethyl-2H-chromen-6-amine (Compound Summary). National Library of Medicine. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Waters Corporation. (n.d.). Charged Surface Hybrid (CSH) Technology for Basic Compounds.[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | CID 10080881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine | C11H15NO | CID 13466480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Dimethylchroman | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Structural and Mechanistic Comparison of 2,2-dimethyl-2H-chromen-6-amine and Cromakalim
A Guide for Researchers in Pharmacology and Drug Development
In the landscape of cardiovascular and neuronal research, potassium channel openers represent a pivotal class of therapeutic agents. Among these, the benzopyran scaffold has proven to be a particularly fruitful starting point for the development of potent and selective modulators of ATP-sensitive potassium (KATP) channels. This guide provides an in-depth structural and mechanistic comparison of two key molecules sharing this core structure: the foundational research compound 2,2-dimethyl-2H-chromen-6-amine and the well-characterized vasodilator, cromakalim.
This document will dissect the nuanced differences in their chemical architecture and explore how these variations translate into distinct pharmacological profiles. By understanding these structure-activity relationships, researchers can better inform the design of next-generation potassium channel modulators with enhanced tissue selectivity and therapeutic efficacy.
At a Glance: Key Structural and Pharmacological Distinctions
| Feature | 2,2-dimethyl-2H-chromen-6-amine | Cromakalim |
| Core Scaffold | 2,2-dimethyl-2H-chromene | 2,2-dimethyl-3-hydroxy-4-(2-oxopyrrolidin-1-yl)chroman |
| Key Substituents | 6-amino group | 6-cyano, 3-hydroxy, 4-(2-oxopyrrolidin-1-yl) groups |
| Chirality | Achiral | Chiral, with the (-)-(3R,4S)-enantiomer (Levcromakalim) being the active form[1] |
| Primary Mechanism | Precursor/structural analog | Potent ATP-sensitive potassium (KATP) channel opener[1][2] |
| Primary Effect | Serves as a synthetic intermediate | Vasodilation, smooth muscle relaxation[1][3] |
Delving into the Molecular Architecture
The foundational difference between these two molecules lies in the saturation and substitution of the pyran ring within the benzopyran scaffold.
2,2-dimethyl-2H-chromen-6-amine possesses a 2H-chromene core, characterized by a double bond between C3 and C4 of the pyran ring.[4] This planarity, coupled with the electron-donating 6-amino group, makes it a valuable precursor for the synthesis of more complex chromene derivatives.[5][6][7][8][9][10] Its synthesis often involves the reaction of a substituted phenol with an unsaturated aldehyde or ketone.[7][9]
Cromakalim , on the other hand, features a saturated chroman ring, specifically a dihydroxylated and further substituted derivative.[1][11] Its full chemical name, (3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile, highlights several critical structural modifications absent in the simpler amin-chromene:
-
Saturation of the Pyran Ring: The absence of the C3-C4 double bond introduces two stereocenters.
-
Hydroxylation at C3: This hydroxyl group is crucial for its pharmacological activity.
-
Substitution at C4: The bulky 2-oxopyrrolidin-1-yl group plays a significant role in its interaction with the KATP channel.
-
Cyano Group at C6: This electron-withdrawing group enhances the molecule's potency.[12]
The synthesis of cromakalim is a multi-step process, often starting from 4-cyanophenol and involving the formation of an epoxide intermediate, followed by ring-opening and subsequent acylation and cyclization to form the pyrrolidinone ring.[1]
Visualizing the Structural Divergence
Caption: Chemical structures of 2,2-dimethyl-2H-chromen-6-amine and Cromakalim.
Mechanism of Action: From Precursor to Potent Channel Opener
The structural disparities directly dictate the functional roles of these two compounds. While 2,2-dimethyl-2H-chromen-6-amine is primarily a synthetic intermediate, cromakalim is a well-established pharmacological agent.
Cromakalim exerts its effects by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[1][13] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization moves the membrane potential away from the threshold required for the opening of voltage-gated calcium channels, thereby reducing calcium influx and leading to muscle relaxation and vasodilation.[1]
Caption: Signaling pathway of Cromakalim's vasodilatory effect.
Experimental Protocols for Characterization
The distinct functionalities of these molecules necessitate different experimental approaches for their study.
Characterization of 2,2-dimethyl-2H-chromen-6-amine
As a synthetic intermediate, the primary characterization involves spectroscopic methods to confirm its structure.
Step-by-Step Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to identify the chemical environment of the hydrogen atoms, confirming the presence of the dimethyl group, the vinyl protons of the pyran ring, and the aromatic and amine protons.[14]
-
¹³C NMR provides information on the carbon skeleton, verifying the number and types of carbon atoms present.[14][15]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Evaluating the Pharmacological Activity of Cromakalim
To assess the potassium channel opening activity of cromakalim and its analogs, electrophysiological and functional assays are employed.
Step-by-Step Electrophysiological Recording (Whole-Cell Patch-Clamp):
-
Cell Preparation: Isolate smooth muscle cells from a relevant tissue, such as mesenteric arteries.[16]
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration to measure macroscopic ion currents across the cell membrane.[16][17]
-
Application of Cromakalim: Perfuse the cells with a solution containing cromakalim.
-
Data Acquisition: Record the resulting changes in membrane current. An outward current that reverses near the potassium equilibrium potential and is blocked by KATP channel inhibitors like glibenclamide is indicative of KATP channel opening.[13][18]
Functional Assay: Aortic Ring Vasorelaxation:
-
Tissue Preparation: Mount rings of rat thoracic aorta in an organ bath containing a physiological salt solution.[19]
-
Contraction: Induce contraction of the aortic rings with a vasoconstrictor, such as potassium chloride or phenylephrine.[19]
-
Cumulative Concentration-Response Curve: Add increasing concentrations of cromakalim to the organ bath and measure the resulting relaxation of the aortic rings.[19]
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the cromakalim concentration to determine its potency (EC50).
Comparative Potency and Selectivity
Numerous studies have compared the effects of cromakalim with its analogs and other potassium channel openers. For instance, cromakalim is approximately 100-fold more potent as a vasodilator than pinacidil and the cromakalim analog U-89232 in isolated vascular segments.[3][20] Furthermore, modifications to the cromakalim structure, such as replacing the benzopyran oxygen with nitrogen, have been shown to reduce its antihypertensive activity, highlighting the importance of the core scaffold.[21]
Conclusion
The comparison between 2,2-dimethyl-2H-chromen-6-amine and cromakalim provides a compelling case study in structure-activity relationships. The transformation from a simple, achiral chromene to a complex, stereospecific chroman derivative endows the molecule with potent and specific pharmacological activity as a KATP channel opener. For researchers in drug development, this underscores the critical importance of subtle structural modifications in optimizing the therapeutic potential of a lead compound. Understanding these fundamental principles is paramount for the rational design of novel therapeutics targeting ion channels and other key physiological regulators.
References
-
Cromakalim - Wikipedia. Available at: [Link]
-
Buckle, D. R., et al. (1990). Synthesis and antihypertensive activity of pyran oxygen and amide nitrogen replacement analogues of the potassium channel activator cromakalim. Journal of Medicinal Chemistry, 33(11), 3028-3034. Available at: [Link]
-
Girard, D. M., et al. (2012). Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity. ACS Medicinal Chemistry Letters, 3(10), 849-854. Available at: [Link]
-
Norman, B. H., et al. (1994). Comparative Effects of the Potassium Channel Openers Cromakalim and Pinacidil and the Cromakalim Analog U-89232 on Isolated Vascular and Cardiac Tissue. Pharmacology, 48(2), 91-99. Available at: [Link]
-
Escande, D., et al. (1988). The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes. Biochemical and Biophysical Research Communications, 154(2), 620-625. Available at: [Link]
-
Norman, B. H., et al. (1994). Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue. Pharmacology, 48(2), 91-99. Available at: [Link]
-
Quast, U., & Cook, N. S. (1989). In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide. Journal of Pharmacology and Experimental Therapeutics, 250(1), 261-271. Available at: [Link]
-
Gribble, A. D., et al. (2004). 4,6-Disubstituted 2,2-Dimethylchromans Structurally Related to the KATP Channel Opener Cromakalim: Design, Synthesis, and Effect on Insulin Release and Vascular Tone. Journal of Medicinal Chemistry, 47(27), 6799-6811. Available at: [Link]
-
Lodi, F., et al. (2008). Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes. British Journal of Pharmacology, 154(2), 389-398. Available at: [Link]
-
Atwal, K. S., et al. (1993). A comparison between the effects of BMS-180448, a novel K+ channel opener, and cromakalim in rat and dog. European Journal of Pharmacology, 241(1), 1-8. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 10(37), 21855-21869. Available at: [Link]
-
Sanguinetti, M. C., & Jurkiewicz, N. K. (1990). Two components of cardiac delayed rectifier K+ current. Differential sensitivity to block by Class III antiarrhythmic agents. Journal of General Physiology, 96(1), 195-215. Available at: [Link]
-
Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action on KATP channels. Diabetes, Obesity and Metabolism, 5(3), 187-197. Available at: [Link]
-
2,2-Dimethyl-2H-chromen-6-amine - PubChem. Available at: [Link]
-
Cromakalim - PubChem. Available at: [Link]
-
El-Faham, A., et al. (2021). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Molecules, 26(6), 1565. Available at: [Link]
-
Scamps, F., & Carmeliet, E. (1990). Action of cromakalim on potassium membrane conductance in isolated heart myocytes of frog. British Journal of Pharmacology, 101(3), 581-587. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 10(37), 21855-21869. Available at: [Link]
-
cromakalim - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
El-Aziz, A. A. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7800. Available at: [Link]
-
Suresh Babu, K., et al. (2015). Microwave assisted synthesis and anti microbial activity of 2,2-dimethyl chromenes. Heterocyclic Communications, 21(6), 347-350. Available at: [Link]
-
Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC. Available at: [Link]
-
Wu, C., & Raphael, Y. (2014). Pharmacodynamics of potassium channel openers in cultured neuronal networks. European Journal of Pharmacology, 732, 1-9. Available at: [Link]
-
Ladvie, M., et al. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry. Available at: [Link]
-
Clancy, C. E., & Kass, R. S. (2004). Emerging methods to model cardiac ion channel and myocyte electrophysiology. Biophysics Reviews. Available at: [Link]
-
Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels - MDPI. Available at: [Link]
-
Reddy, C. R., & Reddy, V. L. (2015). Catalytic Synthesis of 2H‑Chromenes. ACS Catalysis, 5(4), 2329-2366. Available at: [Link]
-
Ladvie, M., et al. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. Available at: [Link]
-
Cardiac Potassium Channel Subtypes: New Roles in Repolarization and Arrhythmia. Available at: [Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans) - Organic Chemistry Portal. Available at: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities - RJPT. Available at: [Link]
-
Overview of methods to measure biochemical binding affinity - YouTube. Available at: [Link]
-
How to determine binding affinity with a microplate reader - BMG Labtech. Available at: [Link]
-
How to measure and evaluate binding affinities - eLife. Available at: [Link]
-
Binding Affinity - Malvern Panalytical. Available at: [Link]
Sources
- 1. Cromakalim - Wikipedia [en.wikipedia.org]
- 2. Cromakalim | Potassium Channel | TargetMol [targetmol.com]
- 3. Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | CID 10080881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. islandscholar.ca [islandscholar.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2H-Chromene synthesis [organic-chemistry.org]
- 11. Cromakalim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Action of cromakalim on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the cromakalim antagonism and bradycardic actions of a series of novel alinidine analogues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Synthesis and antihypertensive activity of pyran oxygen and amide nitrogen replacement analogues of the potassium channel activator cromakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
